A Technical Guide to (6-Cyano-5-fluoropyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications
A Technical Guide to (6-Cyano-5-fluoropyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications
Abstract: This document provides a comprehensive technical overview of (6-Cyano-5-fluoropyridin-3-yl)boronic acid, a key heterocyclic building block in modern synthetic chemistry. We will explore its core chemical and physical properties, discuss safe handling and storage protocols, and present a representative synthetic pathway. The primary focus will be on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to the synthesis of complex biaryl compounds. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates to construct novel molecular architectures for pharmaceutical and materials science applications.
Core Chemical & Physical Properties
(6-Cyano-5-fluoropyridin-3-yl)boronic acid is a substituted pyridinylboronic acid valued for the unique electronic properties conferred by its electron-withdrawing cyano and fluoro groups. These substituents significantly influence the reactivity of the molecule, making it a versatile reagent in organic synthesis.
| Property | Value | Source |
| CAS Number | 2407353-18-6 | [1] |
| Molecular Formula | C₆H₄BFN₂O₂ | [1] |
| Molecular Weight | 165.92 g/mol | [1] |
| Synonyms | 6-cyano-5-fluoro-3-pyridinylboronic acid | [1] |
| Physical Form | Solid, typically a white to pale yellow powder | [1][2] |
| Purity | Commercially available at ≥95% | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1] |
Expert Insight on Stability and Storage: The recommended storage conditions are critical for maintaining the integrity of the reagent. Boronic acids are susceptible to two primary degradation pathways:
-
Dehydration: Three molecules of boronic acid can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. While this process is often reversible upon exposure to water during reaction setup, it alters the reagent's stoichiometry and can complicate precise measurements.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom, rendering the reagent inactive for cross-coupling. This process can be accelerated by moisture and prolonged storage[3].
Storing the compound under a dry, inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures minimizes both of these degradation pathways, ensuring its reactivity and shelf-life.
Safety & Handling
As with all chemical reagents, proper handling is paramount to ensure laboratory safety. (6-Cyano-5-fluoropyridin-3-yl)boronic acid is classified as an irritant.
| Hazard Class | GHS Pictogram | Hazard Statements | Source |
| Skin Irritant | GHS07 | H315: Causes skin irritation | |
| Eye Irritant | GHS07 | H319: Causes serious eye irritation | [1] |
| Respiratory Irritant | GHS07 | H335: May cause respiratory irritation | [4] |
Standard Handling Protocol
This protocol is designed to minimize exposure and ensure safe manipulation of the reagent.
-
Engineering Controls: Handle the solid reagent exclusively within a certified chemical fume hood to prevent inhalation of dust particles[5]. Ensure that a safety shower and eyewash station are readily accessible[6].
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[5][6].
-
Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula to carefully transfer the material. For solution-based transfers, use a syringe or cannula.
-
Reaction Setup: Set up reactions under an inert atmosphere to prevent degradation and unwanted side reactions.
-
Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to local and institutional regulations. Do not allow the product to enter drains.
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[5].
-
In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice[5].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help[5].
-
Synthesis & Characterization
While several methods exist for the synthesis of pyridinylboronic acids, a common and reliable approach involves a halogen-metal exchange from a suitable bromopyridine precursor, followed by borylation.[7]
Representative Synthetic Workflow
The synthesis begins with a precursor like 3-bromo-5-fluoro-2-cyanopyridine. This precursor undergoes a lithium-halogen exchange at low temperature, generating a highly reactive lithiated intermediate. This intermediate is then quenched with a borate ester, such as triisopropyl borate, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.
Caption: Representative synthesis via lithium-halogen exchange.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-bromo-5-fluoro-2-cyanopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C. The causality here is critical: the low temperature prevents the highly basic n-BuLi from reacting at other sites on the pyridine ring.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. The lithiated intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of the borate ester.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the final product.
Characterization
-
¹H and ¹³C NMR: Confirms the overall carbon-hydrogen framework and the successful replacement of bromine with the boronic acid group.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the pyridine ring.
-
¹¹B NMR: This is a key technique for characterizing boronic acids. A signal in the range of δ 28-33 ppm is characteristic of a trigonal planar arylboronic acid, while a signal for any boroxine anhydride would appear slightly downfield[8].
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.
Reactivity & Mechanistic Insights
The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (6-Cyano-5-fluoropyridin-3-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate.[3][9] The reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine (6-Cyano-5-fluoropyridin-3-yl)boronic acid (1.2 eq), the aryl halide coupling partner (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like aqueous sodium carbonate (2 M solution, 3.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture like toluene/ethanol or dioxane/water. The choice of solvent is crucial for ensuring all reagents are sufficiently soluble.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is self-validating; removing oxygen is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, usually by column chromatography, to yield the desired biaryl product.
Causality in Component Selection:
-
Catalyst: Pd(PPh₃)₄ is often used as it is a pre-catalyst that readily provides the active Pd(0) species in solution.
-
Base: The base is not merely a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently[9].
-
Solvent: A biphasic system (e.g., toluene/water) is often effective, with the organic reaction occurring in the organic phase while the inorganic base resides in the aqueous phase.
Applications in Drug Discovery & Materials Science
The structural motif provided by (6-Cyano-5-fluoropyridin-3-yl)boronic acid is of significant interest to medicinal chemists. The pyridine core is a ubiquitous heterocycle in pharmaceuticals. Furthermore, the incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile[10]. Boronic acids themselves have emerged as a powerful class of therapeutics, often acting as potent enzyme inhibitors that form reversible covalent bonds with active site serine or threonine residues[11][12]. The FDA has approved several boronic acid-containing drugs, highlighting their therapeutic potential[13][14].
This reagent serves as a critical entry point for introducing the 5-fluoro-6-cyanopyridine moiety into lead compounds during drug discovery campaigns.
Caption: Role as a key building block in modern chemistry.
Conclusion
(6-Cyano-5-fluoropyridin-3-yl)boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecules that are often inaccessible through other synthetic routes. A thorough understanding of its properties, handling requirements, and reaction mechanisms empowers researchers to leverage its full potential in the rational design of next-generation pharmaceuticals and advanced materials.
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